molecular formula C10H9NO3 B8384714 Methyl 3-isocyanatophenylacetate

Methyl 3-isocyanatophenylacetate

Cat. No. B8384714
M. Wt: 191.18 g/mol
InChI Key: CGGIIFLJNNIRDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05610144

Procedure details

Methyl 3-isocyanatophenylacetate is prepared as follows: at a temperature in the vicinity of -20° C. and under argon, 8.25 g of methyl 3-aminophenylacetate in solution in 100 cm3 of toluene are added to a suspension of 1 g of charcoal and 6 cm3 of diphosgene in 70 cm3 of toluene. The reaction mixture is stirred and maintained at -20° C. for 15 minutes, then, after returning to a temperature in the vicinity of 20° C., heated under reflux for 2 hours and 30 minutes. The mixture is then degassed by bubbling through argon for 30 minutes, filtered on Celite, rinsed with 50 cm3 of dichloromethane and concentrated under reduced pressure at a temperature in the vicinity of 50° C. 9.30 g of methyl 3-isocyanatophenylacetate are thus obtained in the form of a yellow liquid stored under argon and used as it is in subsequent syntheses.
Quantity
8.25 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]([O:11][CH3:12])=[O:10])[CH:5]=[CH:6][CH:7]=1.C.[O:14]=[C:15](Cl)OC(Cl)(Cl)Cl>C1(C)C=CC=CC=1>[N:1]([C:2]1[CH:3]=[C:4]([CH2:8][C:9]([O:11][CH3:12])=[O:10])[CH:5]=[CH:6][CH:7]=1)=[C:15]=[O:14]

Inputs

Step One
Name
Quantity
8.25 g
Type
reactant
Smiles
NC=1C=C(C=CC1)CC(=O)OC
Name
Quantity
1 g
Type
reactant
Smiles
C
Name
Quantity
6 mL
Type
reactant
Smiles
O=C(OC(Cl)(Cl)Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
70 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Methyl 3-isocyanatophenylacetate is prepared
CUSTOM
Type
CUSTOM
Details
after returning to a temperature in the vicinity of 20° C.
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours and 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The mixture is then degassed
CUSTOM
Type
CUSTOM
Details
by bubbling through argon for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered on Celite
WASH
Type
WASH
Details
rinsed with 50 cm3 of dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure at a temperature in the vicinity of 50° C

Outcomes

Product
Name
Type
product
Smiles
N(=C=O)C=1C=C(C=CC1)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 9.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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